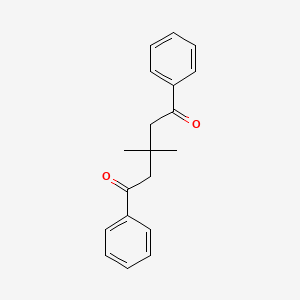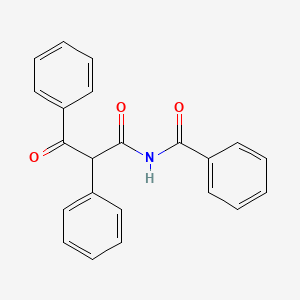
7-benzyl-3,7-dihydro-6H-purine-6-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-benzyl-3,7-dihydro-6H-purine-6-thione: is a purine derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyl group attached to the purine ring, which significantly influences its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-benzyl-3,7-dihydro-6H-purine-6-thione typically involves the reaction of purine derivatives with benzyl halides under specific conditions. One common method includes the use of benzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 7-benzyl-3,7-dihydro-6H-purine-6-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various functionalized purine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-benzyl-3,7-dihydro-6H-purine-6-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: This compound has shown potential in biological studies, particularly in the inhibition of certain enzymes and receptors. It is used in research to understand enzyme mechanisms and to develop enzyme inhibitors .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise in the treatment of certain cancers and inflammatory diseases due to its ability to modulate specific biological pathways .
Industry: Industrially, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 7-benzyl-3,7-dihydro-6H-purine-6-thione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various biological pathways, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Thioguanine: Another purine derivative with similar structural features but different biological activities.
Allopurinol: A well-known xanthine oxidase inhibitor used in the treatment of gout.
Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure but similar therapeutic applications.
Uniqueness: 7-benzyl-3,7-dihydro-6H-purine-6-thione stands out due to its unique benzyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
21885-56-3 |
|---|---|
Molekularformel |
C12H10N4S |
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
7-benzyl-3H-purine-6-thione |
InChI |
InChI=1S/C12H10N4S/c17-12-10-11(13-7-14-12)15-8-16(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,17) |
InChI-Schlüssel |
UCGWGCIKZXAHFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=S)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[(3-amino[1,5]naphthyridin-4-yl)amino]butylcarbamate](/img/structure/B13993935.png)
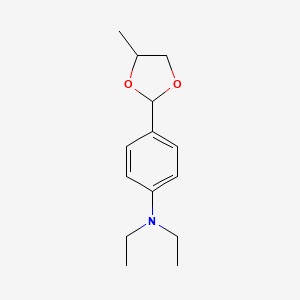
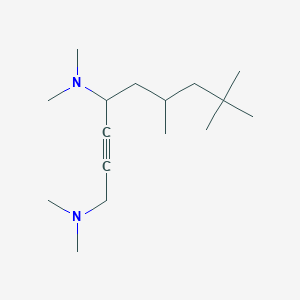
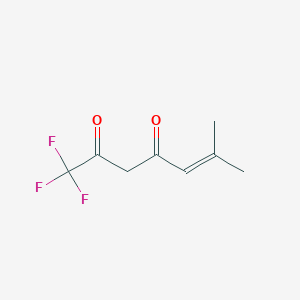
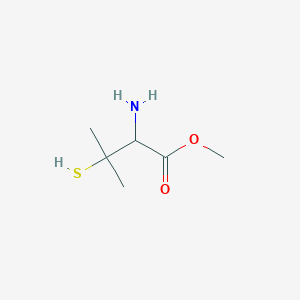
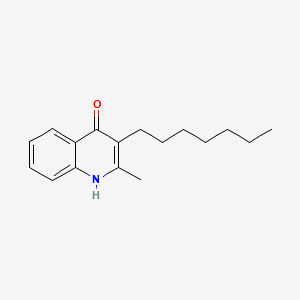
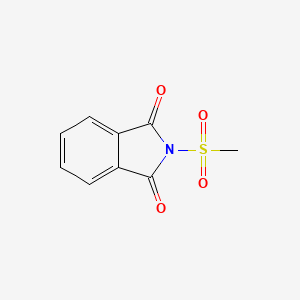
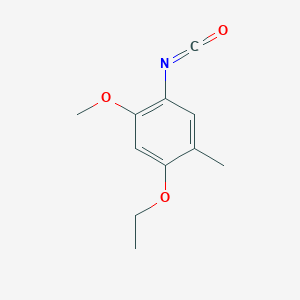
![8-[2-(Diethylamino)ethylsulfanyl]-1,3,9-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B13993987.png)
![4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide](/img/structure/B13993998.png)
![2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-](/img/structure/B13994004.png)
